2,3-Dihexadecoxy-2-methylpropan-1-ol
Description
2,3-Dihexadecoxy-2-methylpropan-1-ol is a branched ether-alcohol derivative with a molecular structure featuring two hexadecoxy (C₁₆H₃₃O) groups at positions 2 and 3 of the propane backbone, along with a methyl group at position 2 (Figure 1). This compound is characterized by its high molecular weight (estimated ~600 g/mol) due to the long alkyl chains, which confer significant lipophilicity and low water solubility. Such structural attributes make it a candidate for applications in surfactants, lipid-based drug delivery systems, or stabilizers in polymer formulations. Its stability is likely enhanced by the ether linkages, which are less prone to hydrolysis compared to ester or amino-functionalized analogs .
Properties
CAS No. |
124771-01-3 |
|---|---|
Molecular Formula |
C36H74O3 |
Molecular Weight |
555 g/mol |
IUPAC Name |
2,3-dihexadecoxy-2-methylpropan-1-ol |
InChI |
InChI=1S/C36H74O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38-35-36(3,34-37)39-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h37H,4-35H2,1-3H3 |
InChI Key |
LOYHBSXIGKRISU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(C)(CO)OCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(C)(CO)OCCCCCCCCCCCCCCCC |
Synonyms |
2-methyl-1,2-di-O-hexadecylglycerophosphocholine C2-Me-DHPC |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize the properties of 2,3-dihexadecoxy-2-methylpropan-1-ol, it is compared with structurally related propanol derivatives, focusing on physical properties, reactivity, and applications.
Structural Analogs and Physical Properties
Key Observations :
- Branching vs.
- Functional Group Impact: Amino or phenoxy groups (e.g., in 3-(diethylamino)-2,2-dimethylpropan-1-ol) increase polarity and solubility in polar solvents but reduce thermal stability compared to ether-dominated structures .
Reactivity and Stability
- Ether Stability: The ether linkages in this compound confer resistance to hydrolysis, contrasting with amino-containing analogs (e.g., 3-(diethylamino)-2,2-dimethylpropan-1-ol), which may undergo oxidation or nucleophilic reactions .
- Oxidation Sensitivity : Long alkyl chains in the target compound may render it susceptible to autoxidation under prolonged exposure to light or oxygen, necessitating storage in inert atmospheres .
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